molecular formula C21H16ClF3N2O3S B11537665 N-(4-Chlorophenyl)-2-((phenylsulfonyl)[3-(trifluoromethyl)phenyl]amino)acetamide

N-(4-Chlorophenyl)-2-((phenylsulfonyl)[3-(trifluoromethyl)phenyl]amino)acetamide

Cat. No.: B11537665
M. Wt: 468.9 g/mol
InChI Key: QBXIFJXBNLHWQY-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE is a complex organic compound that features both chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROPHENYL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 3-trifluoromethylaniline with 4-nitrobenzaldehyde to form a dimer interface . This intermediate is then subjected to further reactions, including sulfonation and acetylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROPHENYL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-CHLOROPHENYL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: This compound shares the chlorophenyl group but lacks the trifluoromethylphenyl group.

    N-[4-(Trifluoromethyl)phenyl]acetamide: This compound includes the trifluoromethylphenyl group but lacks the chlorophenyl group.

Uniqueness

N-(4-CHLOROPHENYL)-2-{N-[3-(TRIFLUOROMETHYL)PHENYL]BENZENESULFONAMIDO}ACETAMIDE is unique due to the presence of both chlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical properties and potential applications. The combination of these groups allows for versatile reactivity and functionality, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C21H16ClF3N2O3S

Molecular Weight

468.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C21H16ClF3N2O3S/c22-16-9-11-17(12-10-16)26-20(28)14-27(31(29,30)19-7-2-1-3-8-19)18-6-4-5-15(13-18)21(23,24)25/h1-13H,14H2,(H,26,28)

InChI Key

QBXIFJXBNLHWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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